molecular formula C19H17NO5 B2809699 4-(2-(4-ethoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 903585-29-5

4-(2-(4-ethoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione

Cat. No.: B2809699
CAS No.: 903585-29-5
M. Wt: 339.347
InChI Key: HSXQQTYCCZFQOW-UHFFFAOYSA-N
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Description

Benzo[f][1,4]oxazepine derivatives are a class of compounds that have been of growing pharmaceutical interest . They are known to possess an array of pharmacological activities .


Synthesis Analysis

A novel synthetic method has been developed for accessing benzo[b][1,4]oxazepines, which are one of the rare classes of benzoxazepine derivatives . This method involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . A series of benzo[b][1,4]oxazepine derivatives can be prepared using this synthetic protocol .


Chemical Reactions Analysis

Mechanistic experiments indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7- endo-dig cyclization .

Scientific Research Applications

Heterocyclic Liquid Crystals A study by Yeap, Mohammad, & Osman (2010) explored the synthesis of various heterocyclic liquid crystals, including 1,3-oxazepine-4,7-diones. These compounds were derived from reactions with maleic, succinic, and phthalic anhydride. The research focused on understanding the thermal and mesomorphic behavior of these compounds, emphasizing their high phase transition temperatures and potential nematic phase characteristics.

Characterization of New Compounds Osman, Mohammad, Yeap, & Adam (2011) Osman et al., 2011 conducted a study on the synthesis and characterization of new compounds, including 3-(3-hydroxyphenyl)-4-alkyl-3,4-dihydrobenzo[e][1,3]oxazepine-1,5-dione. Their research focused on FT-IR spectroscopy and NMR spectroscopy to determine the molecular structures and analyze the conformational aspects of these compounds.

Spectral Characterization and Biological Activity Research by Abbas, Hanoon, Abbas, Hussein, & Radhi (2020) Abbas et al., 2020 delved into the synthesis of 1,3-oxazepine and 1,3-oxazepane derivatives. They studied the spectral properties and investigated the antibacterial activities of these compounds. The research highlighted the potential of these compounds in exhibiting significant antibacterial activity against various bacteria.

Anticancer Potential of Benzo-oxazepines Rashad, Georgey, George, & Abdel-Gawad (2018) Rashad et al., 2018 explored the synthesis of benzo-oxazepines and their potential as anticancer agents. They found that these compounds showed promising cytotoxicity against cancer cell lines and induced apoptosis, suggesting their potential use in cancer treatment.

Synthesis and Antihistaminic Activity Cale, Gero, Walker, Lo, Welstead, Jaques, Johnson, Leonard, Nolan, & Johnson (1989) Cale et al., 1989 synthesized novel benzo- and pyrido-1,4-oxazepinones and -thiones, representing a new class of compounds with H1 antihistaminic activity. The compounds showed potent H1 antihistaminic activity without the sedative side effects typically associated with such drugs.

Future Directions

Given the pharmaceutical interest in benzo[f][1,4]oxazepine derivatives, future research could focus on developing new synthetic methods for these compounds, studying their pharmacological activities, and optimizing their properties for therapeutic use .

Properties

IUPAC Name

4-[2-(4-ethoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-2-24-14-9-7-13(8-10-14)16(21)11-20-18(22)12-25-17-6-4-3-5-15(17)19(20)23/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXQQTYCCZFQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CN2C(=O)COC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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